4-Hydrazinyl-2,2,6,6-tetramethylpiperidine
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Overview
Description
4-Hydrazinyl-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C₉H₂₁N₃ It is a derivative of piperidine, characterized by the presence of a hydrazinyl group at the fourth position and four methyl groups at the 2, 2, 6, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with hydrazine. One common method starts with the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The intermediate triacetone amine is then reacted with hydrazine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned chemical reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Hydrazinyl-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine involves its interaction with molecular targets through its hydrazinyl group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, potentially altering their activity and function .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric hindrance but lacking the hydrazinyl group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with a hydroxyl group instead of a hydrazinyl group.
4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group at the fourth position, offering different reactivity and applications.
Uniqueness: 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C9H21N3 |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H21N3/c1-8(2)5-7(11-10)6-9(3,4)12-8/h7,11-12H,5-6,10H2,1-4H3 |
InChI Key |
VPGAMIDIVDERLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NN)C |
Origin of Product |
United States |
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